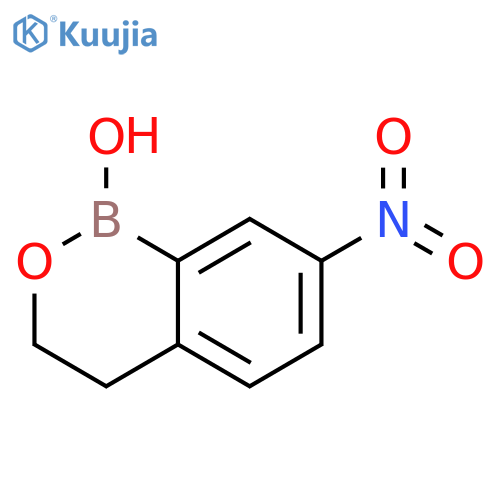

Cas no 1335095-07-2 (7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol)

1335095-07-2 structure

商品名:7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

CAS番号:1335095-07-2

MF:C8H8BNO4

メガワット:192.964422225952

MDL:MFCD28009205

CID:4589126

PubChem ID:67406031

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 化学的及び物理的性質

名前と識別子

-

- 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

- 1H-2,1-Benzoxaborin, 3,4-dihydro-1-hydroxy-7-nitro-

-

- MDL: MFCD28009205

- インチ: 1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2

- InChIKey: KSLYOAYMEHCMIH-UHFFFAOYSA-N

- ほほえんだ: OB1OCCC2=CC=C(N(=O)=O)C=C12

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N497703-50mg |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 50mg |

$ 250.00 | 2022-06-03 | ||

| Enamine | EN300-301503-0.25g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95.0% | 0.25g |

$509.0 | 2025-03-19 | |

| Enamine | EN300-301503-0.05g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95.0% | 0.05g |

$238.0 | 2025-03-19 | |

| 1PlusChem | 1P01B63L-2.5g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 2.5g |

$2273.00 | 2025-03-19 | |

| A2B Chem LLC | AV99937-1g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 1g |

$1119.00 | 2024-04-20 | |

| Aaron | AR01B6BX-50mg |

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 50mg |

$353.00 | 2025-02-09 | |

| Aaron | AR01B6BX-500mg |

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 500mg |

$1130.00 | 2025-02-09 | |

| 1PlusChem | 1P01B63L-5g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 5g |

$3348.00 | 2025-03-19 | |

| A2B Chem LLC | AV99937-2.5g |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 2.5g |

$2155.00 | 2024-04-20 | |

| Aaron | AR01B6BX-100mg |

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |

1335095-07-2 | 95% | 100mg |

$514.00 | 2025-02-09 |

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1335095-07-2 (7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬